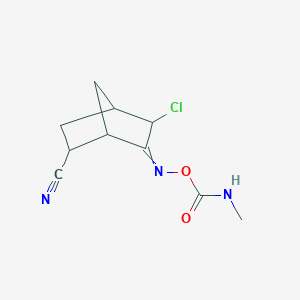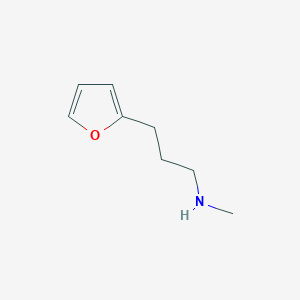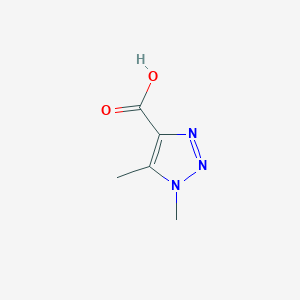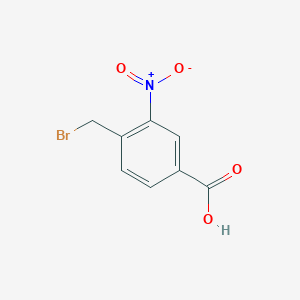
TRANID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
Bicyclo(2.2.1)heptane-2-carbonitrile, 5-chloro-6-((((methylamino)carbonyl)oxy)imino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
Bicyclo(2.2.1)heptane-2-carbonitrile, 5-chloro-6-((((methylamino)carbonyl)oxy)imino)- has several scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential effects on biological systems, particularly in controlling pest populations.
Medicine: Explored for its potential pharmacological properties, although it has not been registered for medical use.
Industry: Used experimentally for controlling spider mites in agricultural settings.
Wirkmechanismus
The mechanism of action of Bicyclo(2.2.1)heptane-2-carbonitrile, 5-chloro-6-((((methylamino)carbonyl)oxy)imino)- involves its role as a cholinesterase inhibitor. This compound inhibits the enzyme cholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft, which disrupts normal nerve function and results in the paralysis and death of pests . The molecular targets include cholinesterase enzymes, and the pathways involved are related to neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Bicyclo(2.2.1)heptane-2-carbonitrile, 5-chloro-6-((((methylamino)carbonyl)oxy)imino)- can be compared with other similar compounds, such as:
Bicyclo(2.2.1)heptane-2-carbonitrile: Lacks the chloro and methylamino carbonyl groups, making it less effective as a cholinesterase inhibitor.
5-chloro-6-((((methylamino)carbonyl)oxy)imino)- derivatives: Variations in the bicyclic structure can lead to differences in biological activity and chemical reactivity.
The uniqueness of Bicyclo(2.2.1)heptane-2-carbonitrile, 5-chloro-6-((((methylamino)carbonyl)oxy)imino)- lies in its specific combination of functional groups, which confer its distinctive chemical and biological properties .
Eigenschaften
CAS-Nummer |
15271-41-7 |
|---|---|
Molekularformel |
C10H12ClN3O2 |
Molekulargewicht |
241.67 g/mol |
IUPAC-Name |
[(E)-[(1S,3R,4R,6R)-3-chloro-6-cyano-2-bicyclo[2.2.1]heptanylidene]amino] N-methylcarbamate |
InChI |
InChI=1S/C10H12ClN3O2/c1-13-10(15)16-14-9-7-3-5(8(9)11)2-6(7)4-12/h5-8H,2-3H2,1H3,(H,13,15)/b14-9+/t5-,6-,7-,8+/m0/s1 |
InChI-Schlüssel |
QCQPGRMMDFIQMB-JTLQWOPJSA-N |
SMILES |
CNC(=O)ON=C1C2CC(C1Cl)CC2C#N |
Isomerische SMILES |
CNC(=O)O/N=C/1\[C@@H]2C[C@H]([C@@H]1Cl)C[C@@H]2C#N |
Kanonische SMILES |
CNC(=O)ON=C1C2CC(C1Cl)CC2C#N |
melting_point |
318 to 320 °F (EPA, 1998) 143.5 °C |
Key on ui other cas no. |
951-42-8 15271-41-7 |
Physikalische Beschreibung |
Bicyclo[2.2.1]heptane-2-carbonitrile, 5-chloro-6-[[[(methylamino)cabonyl]oxy]imino]-, [1s-(1alpha,2beta,4alpha,5alpha,6e)]- is a solid. Used experimentally for residual control of mobile forms of spider mites, including several phosphate resistant strains. Has not been registered. (EPA, 1998) |
Piktogramme |
Acute Toxic; Environmental Hazard |
Löslichkeit |
0.01 M |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl-](/img/structure/B187961.png)












